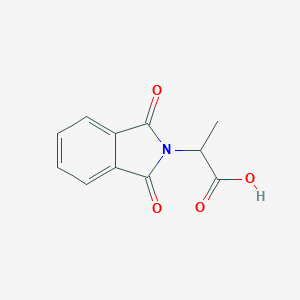

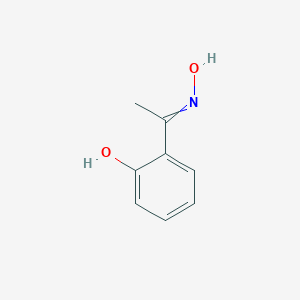

1-(2-Hydroxyphenyl)ethan-1-one oxime

Descripción general

Descripción

1-(2-Hydroxyphenyl)ethan-1-one oxime, commonly known as 2-hydroxy-1-phenyl-ethanone oxime, is an organic compound that is widely used in various scientific research applications. It is a heterocyclic compound, which is composed of an oxime group and a hydroxyphenyl group. This compound has a variety of unique properties, making it highly suitable for use in biochemistry, physiology, and other scientific research applications.

Aplicaciones Científicas De Investigación

Catalytic Uses in Oxidation Processes : Oxodiperoxo-molybdate and -tungstate complexes with 1-(2′-hydroxyphenyl) ethanone oxime exhibit high efficiency as catalysts for olefin epoxidation, alcohol, amine, and sulfide oxidation, using H2O2 as a terminal oxidant (Gharah et al., 2009).

Skeletal Rearrangement Studies : The mass spectra of 1-(2′-hydroxy-5′-alkylphenyl)-1-alkanone (E)-oximes reveal a skeletal rearrangement and the formation of a cycloheptatrienyloheterocyclic system (Łożyński & Krzyżanowska, 1986).

Potential in Cancer Treatment : Substituted 1-phenyl-1-nonen-3-one oximes, including allyl alcohols derivatives, show potential as cytotoxic and antitumor agents (Dimmock et al., 1978).

Biosynthesis of Dhurrin : In Sorghum bicolor (L.) Moench, ACI-nitro-2-(p-hydroxyphenyl)ethane is identified as an intermediate in the biosynthesis of dhurrin, suggesting its involvement in cyanogenic glucoside synthesis (Halkier & Møller, 1990).

Synthesis of Complexes with Metals : Ethane-1,2-bis(thiophenylglyoxime) and ethane-1,2-bis(thio-p-tolylglyoxime) exhibit promising potential as new tetra-oximes for the synthesis of complexes with nickel, copper, and cobalt (Sevindir, 1994).

Degradation of Toxic Organophosphates : Oxime 1 rapidly dephosphorylates toxic organophosphates, offering a new nucleophile family for their degradation (Manfredi et al., 2016).

Extraction of Copper : These oximes are more efficient copper extractants than alkyl derivatives of 2-hydroxybenzophenone oximes (Krzyżanowska et al., 1989).

Intermolecular Hydrogen Bonding Networks : Studies reveal crystal packing in 1,2-diaryl(3-pyridyl)ethanone oximes controlled by homomeric intermolecular interactions (Alcalde et al., 2008).

Direcciones Futuras

Oximes, including “1-(2-Hydroxyphenyl)ethan-1-one oxime”, are valuable synthetic building blocks with diverse reactivity modes. Their unique properties make them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future research directions could explore new methodologies based on oxime starting materials and their applications in dynamic materials, energetic materials, and biocatalytic oxime reductions .

Mecanismo De Acción

Target of Action

It’s worth noting that this compound is used in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

It’s known that oximes in general can form complexes with metals, suggesting that this compound might interact with its targets through similar mechanisms .

Biochemical Pathways

It’s known that this compound can be used to make acetaminophen by condensation with hydroxylamine and subsequent beckmann rearrangement in acid , indicating that it may play a role in the biochemical pathways related to the synthesis of this drug.

Pharmacokinetics

Given its chemical properties such as its predicted solubility in acetone, chloroform, dichloromethane, and ethyl acetate , it can be inferred that these properties may influence its absorption and distribution in the body.

Result of Action

One study suggests that a similar compound exhibits excellent collecting power to malachite without additional reagents , indicating that O-Hydroxyacetophenone Oxime might have similar effects in certain contexts.

Propiedades

IUPAC Name |

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXBPZWZZOXDFB-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196-29-8 | |

| Record name | 1-(2-Hydroxyphenyl)ethan-1-one oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-hydroxyphenyl)ethan-1-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.